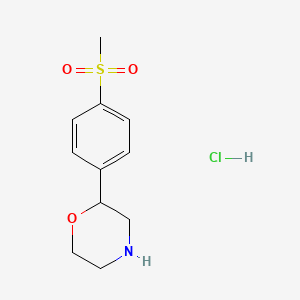
1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds with a structure that includes a benzene ring fused to a pyrrole ring. This particular compound features a bromine atom at the 6-position and a trifluoroethanone group at the 3-position of the indole ring, making it a unique and valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The bromination and trifluoroethanone group introduction are achieved through subsequent chemical reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Different halides, alcohols, and amines can be obtained through substitution reactions.
科学的研究の応用
1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in biological studies to explore these activities.
Medicine: The compound's potential as a therapeutic agent is being investigated, particularly in the treatment of cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethanone group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(6-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is compared with other similar indole derivatives, such as:
6-Bromo-1H-indole-3-acetic acid methyl ester: This compound differs in the presence of the trifluoroethanone group, which affects its reactivity and biological activity.
1-Methyl-1H-indole-3-carboxaldehyde: This compound lacks the bromine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the trifluoroethanone group, which provides distinct chemical and biological properties compared to other indole derivatives.
特性
IUPAC Name |
1-(6-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-3-2-6(12)4-9(7)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIZCAXMMHNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indol-3-yl)-2-oxo-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2820458.png)
![2-[8-(4-Methoxyphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-en-11-yl]acetic acid](/img/structure/B2820459.png)
![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)


![2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2820466.png)
![3-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2820467.png)



![N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2820473.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

